2-hydroxy-N,N-dimethylpropane-1-sulfonamide
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Overview
Description
2-hydroxy-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The compound can be reduced to form N,N-dimethylpropane-1-sulfonamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of N,N-dimethylpropane-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-hydroxy-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonamide moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropane-1-sulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-hydroxypropane-1-sulfonamide: Lacks the N,N-dimethyl groups, affecting its solubility and reactivity.
N,N-dimethyl-2-hydroxyethanesulfonamide: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-hydroxy-N,N-dimethylpropane-1-sulfonamide is unique due to the presence of both the hydroxyl group and the N,N-dimethyl groups, which confer distinct reactivity and solubility properties. This makes it a valuable compound in various applications compared to its similar counterparts .
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-5(7)4-10(8,9)6(2)3/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSUMUBGMLAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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